

# An In-Depth Technical Guide to the Spectroscopic Data of Boeravinone A

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## Compound of Interest

Compound Name: Boeravinone A

Cat. No.: B15592447

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Boeravinone A**, a rotenoid class of flavonoid found in the plant *Boerhavia diffusa*. The information presented herein is essential for the identification, characterization, and further development of this natural compound for potential therapeutic applications.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for **Boeravinone A**.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data of Boeravinone A

Proton	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) in Hz
H-1	7.82	d	8.8
H-2	6.85	dd	8.8, 2.4
H-4	6.82	d	2.4
H-6a	4.68	d	6.2
H-12a	4.18	d	6.2
8-OH	12.81	s	
10-CH <sub>3</sub>	2.15	s	
11-OCH <sub>3</sub>	3.92	s	

Solvent: CDCl<sub>3</sub>, Instrument Frequency: 400 MHz

## Table 2: <sup>13</sup>C NMR Spectroscopic Data of Boeravinone A

Carbon	Chemical Shift ( $\delta$ ) ppm
1	129.1
2	112.1
3	162.2
4	108.9
4a	157.9
5a	113.2
6	181.2
6a	66.9
7a	161.1
8	105.1
9	163.5
10	102.8
10-CH <sub>3</sub>	8.9
11	165.7
11a	106.2
11-OCH <sub>3</sub>	56.5
12a	68.2

Solvent: CDCl<sub>3</sub>, Instrument Frequency: 100 MHz

**Table 3: Mass Spectrometry Data of Boeravinone A**

Ion	m/z
[M] <sup>+</sup>	326

**Table 4: Infrared (IR) Spectroscopic Data of Boeravinone****A**

Absorption Band (cm <sup>-1</sup> )	Functional Group Assignment
3410	O-H stretching (hydroxyl group)
3200	O-H stretching (hydroxyl group)
2930	C-H stretching (aliphatic)
1685	C=O stretching (carbonyl group)
1625	C=C stretching (aromatic)
1570	C=C stretching (aromatic)
1440	C-H bending
1210	C-O stretching
1120	C-O stretching
1080	C-O stretching

## Experimental Protocols

The following sections detail the generalized experimental methodologies employed for obtaining the spectroscopic data of **Boeravinone A**. These protocols are representative of the techniques used for the structural elucidation of novel natural products.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of purified **Boeravinone A** was dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl<sub>3</sub>), to a concentration suitable for NMR analysis.
- **<sup>1</sup>H NMR Spectroscopy:** Proton NMR spectra were recorded on a 400 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

- $^{13}\text{C}$  NMR Spectroscopy: Carbon-13 NMR spectra were recorded on a 100 MHz spectrometer. The chemical shifts are reported in ppm relative to the solvent peak.

## Mass Spectrometry (MS)

- Sample Introduction: The purified sample of **Boeravinone A** was introduced into the mass spectrometer, likely using a direct insertion probe for a solid sample or after dissolution in a suitable volatile solvent for other ionization techniques.
- Ionization: Electron Ionization (EI) was a common method for the analysis of such compounds, involving bombardment of the sample with a high-energy electron beam to induce ionization and fragmentation.
- Analysis: The resulting ions were separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer and detected to generate the mass spectrum. The molecular ion peak ( $[\text{M}]^+$ ) was identified to determine the molecular weight of the compound.

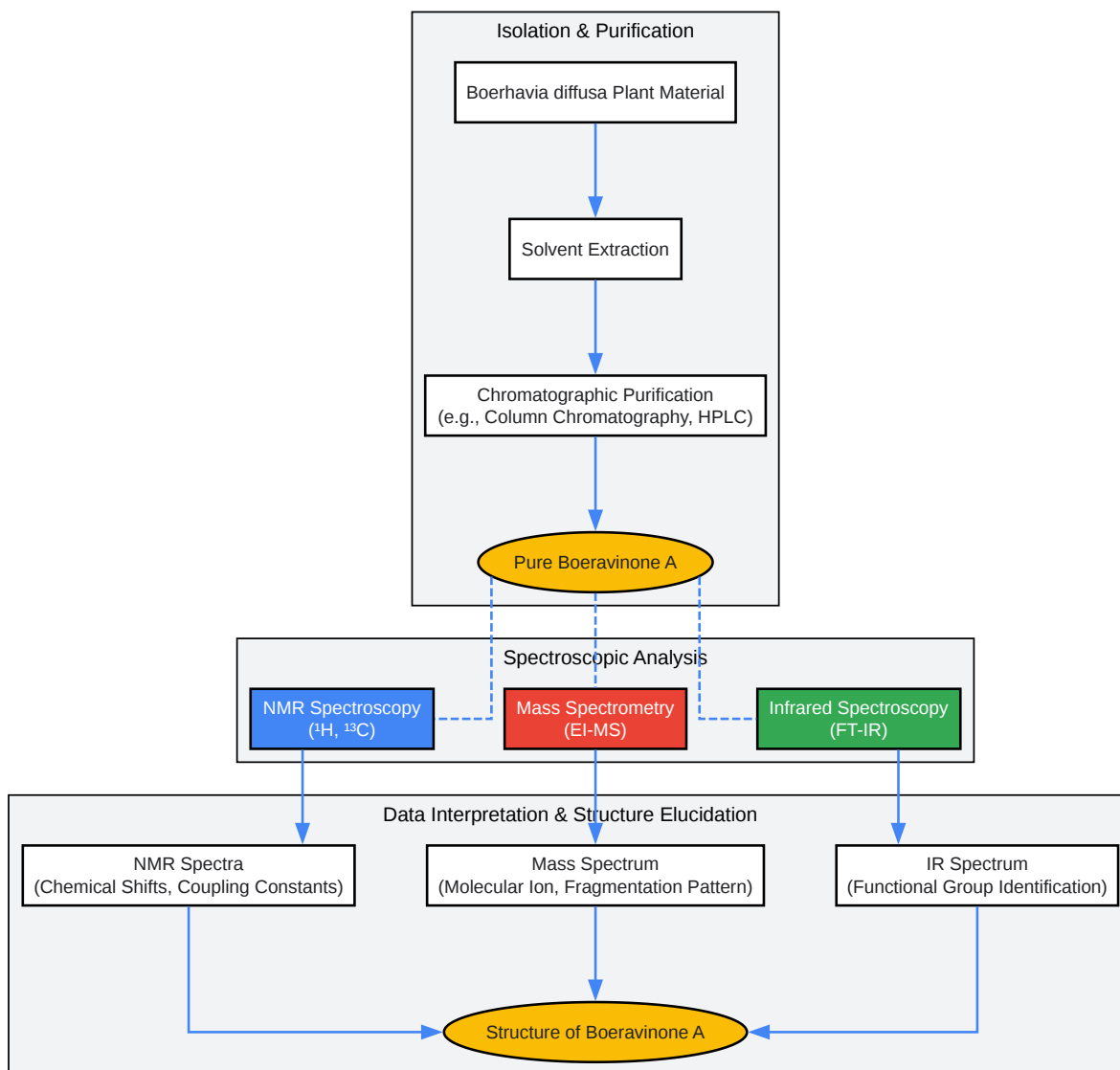
## Infrared (IR) Spectroscopy

- Sample Preparation: The solid sample of **Boeravinone A** was finely ground and mixed with potassium bromide (KBr). The mixture was then pressed into a thin, transparent pellet.
- Analysis: The KBr pellet was placed in the sample holder of an FT-IR spectrometer. An infrared beam was passed through the pellet, and the absorption of radiation at different wavenumbers was measured to generate the IR spectrum. The spectrum was analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like **Boeravinone A**.

## Workflow for Spectroscopic Analysis of Boeravinone A



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Spectroscopic analysis workflow for **Boeravinone A**.

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